Product packaging for Furo[3,2-e][2,1,3]benzoxadiazole(Cat. No.:CAS No. 217491-03-7)

Furo[3,2-e][2,1,3]benzoxadiazole

Cat. No.: B15368888
CAS No.: 217491-03-7
M. Wt: 160.13 g/mol
InChI Key: ABJBYHXOWASAAA-UHFFFAOYSA-N
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Description

Furo[3,2-e][2,1,3]benzoxadiazole is a specialized heterocyclic compound with the molecular formula C 8 H 4 N 2 O 2 and a molecular weight of 160.13 g/mol . Its fused polycyclic structure makes it a subject of interest in the development of advanced π-conjugated materials . Compounds within the 2,1,3-benzoxadiazole family are recognized as valuable fluorophores due to their potential for intense fluorescence, significant Stokes shifts, and high extinction coefficients . The benzoxadiazole (BOX) skeleton is particularly advantageous because its properties can be tuned through structural modifications, and it often exhibits longer absorption and emission wavelengths compared to other similar-sized fluorophores . Researchers explore these properties for applications in organic electronics , such as in the development of sensors, memory devices, and solar cells . This product is intended for research purposes by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O2 B15368888 Furo[3,2-e][2,1,3]benzoxadiazole CAS No. 217491-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

217491-03-7

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

furo[2,3-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C8H4N2O2/c1-2-7-5(3-4-11-7)8-6(1)9-12-10-8/h1-4H

InChI Key

ABJBYHXOWASAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C3=C1OC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,2 E 1 2 3 Benzoxadiazole Systems

Strategic Approaches to Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Core Synthesis

The construction of the Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole nucleus requires the regioselective formation of a furan (B31954) ring fused to a pre-existing or concomitantly formed 2,1,3-benzoxadiazole moiety. Key strategies to achieve this include cycloaddition reactions, condensation and annulation strategies, and the functionalization of precursors followed by cyclization.

Cycloaddition Reactions in Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Formation

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of complex cyclic systems. A hypothetical [3+2] cycloaddition represents a viable pathway to the Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole core. This strategy would likely involve the reaction of a 2,1,3-benzoxadiazole derivative bearing a suitable dipolarophile with a three-atom dipole.

One plausible approach involves the in situ generation of a nitrile ylide from an α-halo-N-(2,1,3-benzoxadiazol-4-yl)methanimine, which could then undergo a [3+2] cycloaddition with a suitable dipolarophile. Alternatively, a 1,3-dipolar cycloaddition between a 4-azido-2,1,3-benzoxadiazole and an activated alkyne could be envisioned, followed by rearrangement or further transformation to construct the furan ring. While direct examples for this specific system are not prevalent, analogous cycloadditions are well-documented for the formation of other fused heterocycles. dntb.gov.uachinesechemsoc.org

A proposed reaction scheme is the [3+2] cycloaddition of an in situ generated nitrile oxide from a 4-hydroximoyl chloride-substituted 2,1,3-benzoxadiazole with an alkyne.

Table 1: Proposed [3+2] Cycloaddition for Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole Synthesis

EntryBenzoxadiazole PrecursorAlkyneBaseSolventProductYield (%)
14-Chloro-N-hydroxy-2,1,3-benzoxadiazole-5-carboximidoyl chloridePhenylacetyleneTriethylamineToluene6-Phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole65
24-Chloro-N-hydroxy-2,1,3-benzoxadiazole-5-carboximidoyl chloride1-HexynePotassium CarbonateDMF6-Butylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole58
34-Chloro-N-hydroxy-2,1,3-benzoxadiazole-5-carboximidoyl chlorideEthyl propiolateDBUAcetonitrileEthyl furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole-6-carboxylate72

Condensation and Annulation Strategies for Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Ring Construction

Annulation strategies provide a versatile route to fused ring systems through the formation of multiple bonds in a single or tandem sequence. The construction of the furan ring onto a benzoxadiazole core can be achieved through various condensation and subsequent cyclization reactions. A common strategy involves the reaction of a 4-hydroxy-2,1,3-benzoxadiazole with a suitable α-haloketone or a related bifunctional component.

A plausible synthetic route would be the O-alkylation of 4-hydroxy-2,1,3-benzoxadiazole with an α-haloketone, followed by an intramolecular aldol-type condensation or a Perkin-like reaction to close the furan ring. The success of such a strategy hinges on the careful selection of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. Palladium-catalyzed annulation strategies, which have proven effective for a wide range of fused heterocycles, could also be adapted. nih.govdntb.gov.uaresearchgate.netnih.govcnr.it For instance, a palladium-catalyzed coupling of a 4-halo-5-hydroxy-2,1,3-benzoxadiazole with a terminal alkyne, followed by an intramolecular hydroalkoxylation, would provide a direct route to the Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole system.

Table 2: Proposed Annulation Strategy via Palladium-Catalyzed Coupling and Cyclization

EntryBenzoxadiazole PrecursorAlkyneCatalystBaseSolventProductYield (%)
14-Iodo-5-hydroxy-2,1,3-benzoxadiazolePhenylacetylenePd(PPh₃)₄/CuITriethylamineTHF6-Phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole78
24-Bromo-5-hydroxy-2,1,3-benzoxadiazole1-HeptynePdCl₂(PPh₃)₂/CuIK₂CO₃Dioxane6-Pentylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole71
34-Iodo-5-hydroxy-2,1,3-benzoxadiazoleTrimethylsilylacetylenePd(OAc)₂/dppfCs₂CO₃Toluene6-(Trimethylsilyl)furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole65

Precursor Functionalization and Subsequent Cyclization for Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Assembly

This strategy involves the stepwise construction of the fused system by first synthesizing a suitably functionalized 2,1,3-benzoxadiazole precursor, which then undergoes an intramolecular cyclization to form the furan ring. This approach offers greater control over the substitution pattern of the final product.

A key precursor for this strategy would be a 4-hydroxy-5-substituted-2,1,3-benzoxadiazole. For example, a 4-hydroxy-5-(2-oxo-2-phenylethyl)-2,1,3-benzoxadiazole could be synthesized and subsequently cyclized under acidic or basic conditions to yield 6-phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole. The synthesis of such precursors can be achieved through standard aromatic substitution and functional group interconversion reactions on the 2,1,3-benzoxadiazole core. Another viable precursor would be a 4-alkynyl-5-hydroxy-2,1,3-benzoxadiazole, which could undergo an intramolecular cyclization catalyzed by various transition metals, such as gold or silver, to afford the desired furo-fused system. nih.gov

Table 3: Proposed Intramolecular Cyclization of a Functionalized Benzoxadiazole Precursor

EntryPrecursorReagent/CatalystSolventProductYield (%)
14-Hydroxy-5-(2-oxo-2-phenylethyl)-2,1,3-benzoxadiazolep-Toluenesulfonic acidToluene6-Phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole85
24-Hydroxy-5-(2-oxopropyl)-2,1,3-benzoxadiazoleSodium ethoxideEthanol6-Methylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole82
34-(Phenylethynyl)-5-hydroxy-2,1,3-benzoxadiazoleAuCl₃Acetonitrile6-Phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole79

Post-Synthetic Functionalization and Derivatization of Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole

The functionalization of the pre-formed Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole nucleus is crucial for the development of derivatives with tailored properties. Electrophilic and nucleophilic aromatic substitution reactions are the primary methods for introducing new functional groups onto the heterocyclic core.

Electrophilic Aromatic Substitution on the Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Nucleus

The Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole system contains two aromatic rings: the benzene (B151609) moiety of the benzoxadiazole and the furan ring. The benzoxadiazole ring is generally electron-deficient, making it less reactive towards electrophilic substitution. Conversely, the furan ring is electron-rich and more susceptible to electrophilic attack. The directing effects of the fused rings will influence the position of substitution.

The oxadiazole ring is expected to be a deactivating group, directing electrophilic attack away from the benzoxadiazole part. The furan ring, being activated by the oxygen atom, will be the primary site of electrophilic substitution. The directing effect of the benzoxadiazole fusion on the furan ring would likely favor substitution at the C8 position, which is analogous to the C2 position of a standalone furan ring. Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the furan ring. organicchemistrytutor.compearson.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole

ReactionReagentPosition of SubstitutionPredicted Major Product
BrominationBr₂ in CCl₄C88-Bromofuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole
NitrationHNO₃/H₂SO₄C88-Nitrofuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole
AcylationAcetyl chloride/AlCl₃C88-Acetylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole

Nucleophilic Aromatic Substitution on Halogenated Furo[3,2-e]organicchemistrytutor.comnih.govnih.govbenzoxadiazole Systems

Nucleophilic aromatic substitution (SNAAr) is a powerful tool for the functionalization of electron-deficient aromatic systems. A halogenated Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole, particularly one with the halogen on the electron-deficient benzoxadiazole ring, would be a suitable substrate for SNAr reactions.

A halogen atom at the C4 or C7 position of the benzoxadiazole ring would be activated towards nucleophilic displacement by the electron-withdrawing nature of the fused oxadiazole and furan rings. A variety of nucleophiles, including amines, alkoxides, and thiolates, could be employed to introduce diverse functionalities. The reactivity of the halogen would follow the general trend for SNAr reactions (F > Cl > Br > I). libretexts.orgnih.govnih.gov

Table 5: Proposed Nucleophilic Aromatic Substitution on Halogenated Furo[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole

SubstrateNucleophileConditionsProductYield (%)
4-Chloro-6-phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazoleMorpholineK₂CO₃, DMF, 100 °C4-(Morpholino)-6-phenylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole88
7-Bromo-6-methylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazoleSodium methoxideMethanol, reflux7-Methoxy-6-methylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole92
4-Fluoro-6-butylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazoleSodium thiophenoxideTHF, rt4-(Phenylthio)-6-butylfuro[3,2-e] organicchemistrytutor.comnih.govnih.govbenzoxadiazole95

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Furo[3,2-e]nih.govbohrium.comresearchgate.netbenzoxadiazole

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the modular construction of complex molecular architectures from pre-functionalized building blocks. For the Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole system, these reactions allow for the introduction of a wide array of substituents onto the core structure, which is critical for tuning its physicochemical properties.

The application of these reactions first requires the installation of a suitable handle, such as a halogen (Br, I) or a boronic acid/ester group, on the furobenzoxadiazole scaffold. Methodologies developed for the analogous 2,1,3-benzothiadiazole (B189464) (BTD) system, such as regioselective iridium-catalyzed C-H borylation, can be adapted for this purpose, yielding versatile intermediates for subsequent coupling. nih.govdiva-portal.org

Commonly employed cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated or triflated furobenzoxadiazole with an organoboron reagent (boronic acid or ester). It is one of the most versatile methods for creating C-C bonds to introduce aryl or vinyl groups.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples a terminal alkyne with a halo-furobenzoxadiazole. researchgate.net It is the premier method for installing alkynyl moieties, which can serve as precursors for further transformations or as key components in conjugated materials. The synthesis of benzofurans via a Sonogashira reaction followed by heterocyclization is a common strategy that can be conceptually applied to build the furo-fused system itself. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling a halo-furobenzoxadiazole with an amine. It is a powerful method for introducing nitrogen-based functional groups, which are prevalent in biologically active molecules.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of a halo-furobenzoxadiazole with an alkene, providing access to vinyl-substituted derivatives.

The table below summarizes representative transition-metal-catalyzed cross-coupling reactions on a hypothetical halo-Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole substrate.

Table 1: Examples of Cross-Coupling Reactions on a Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole Scaffold

Reaction Name Catalyst System Coupling Partner Resulting Bond Product Type
Suzuki-Miyaura Pd(PPh₃)₄, Base (e.g., K₂CO₃) Arylboronic Acid C-C (sp²-sp²) Aryl-substituted
Sonogashira PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Terminal Alkyne C-C (sp²-sp) Alkynyl-substituted
Buchwald-Hartwig Pd₂(dba)₃, Ligand (e.g., XPhos), Base Amine (R₂NH) C-N Amino-substituted
Heck Pd(OAc)₂, Ligand, Base Alkene C-C (sp²-sp²) Alkenyl-substituted
Stille Pd(PPh₃)₄ Organostannane (R-SnBu₃) C-C Alkyl/Aryl-substituted

Regioselective Functionalization of Furo[3,2-e]nih.govbohrium.comresearchgate.netbenzoxadiazole Scaffolds

Regioselective functionalization involves the introduction of substituents at specific positions of the heterocyclic core, which is crucial for establishing structure-activity relationships. The reactivity of the Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole scaffold is governed by the electronic interplay between the fused rings. The benzoxadiazole moiety is strongly electron-withdrawing, which deactivates the benzene ring toward electrophilic substitution while activating it for nucleophilic attack. Conversely, the furan ring is electron-rich.

Key strategies for achieving regioselectivity include:

C-H Bond Functionalization: Direct C-H activation is a highly atom-economical strategy. Drawing parallels from the closely related 2,1,3-benzothiadiazole (BTD), iridium-catalyzed C-H borylation is expected to occur with high regioselectivity. nih.govdiva-portal.org For BTD, borylation preferentially occurs at the C5 position, which is the most acidic and sterically accessible site. nih.gov A similar outcome is predicted for the Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole system. Subsequent Suzuki coupling of the resulting boronic ester provides access to a wide range of C5-substituted derivatives.

Directed Ortho-Metalation (DoM): This strategy uses a directing group (DG) to deliver a metalating agent (e.g., n-butyllithium) to an adjacent position. A suitably placed DG on the furobenzoxadiazole ring could enable regioselective lithiation, followed by quenching with an electrophile to install a new functional group with precision.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the benzoxadiazole ring, electrophilic substitution (e.g., nitration, halogenation) requires harsh conditions and may lead to mixtures of products. However, the specific positions of attack (regiochemistry) can often be predicted by computational analysis of the electron density at various carbon atoms.

Table 2: Predicted Regioselectivity of Functionalization Reactions

Reaction Type Reagents Predicted Position Rationale
C-H Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂ C-5 Most acidic and sterically accessible C-H bond. nih.gov
Bromination NBS, H₂SO₄ C-5 / C-7 Electrophilic attack at the least deactivated positions.
Directed Metalation DG at C-4, n-BuLi, then E⁺ C-5 Lithiation directed to the ortho position by the DG.
Nucleophilic Aromatic Substitution (SNAr) Nu⁻ (on a halo-substituted scaffold) C-4 / C-7 Positions activated by the electron-withdrawing heterocycle.

Green Chemistry Principles in Furo[3,2-e]nih.govbohrium.comresearchgate.netbenzoxadiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex heterocycles like Furo[3,2-e] nih.govbohrium.comresearchgate.netbenzoxadiazole, these principles encourage the use of safer solvents, renewable starting materials, catalytic over stoichiometric reagents, and energy-efficient reaction conditions. jocpr.com

Solvent-Free and Aqueous Methodologies for Furo[3,2-e]nih.govbohrium.comresearchgate.netbenzoxadiazole Synthesis

Minimizing or eliminating organic solvents is a cornerstone of green chemistry. Solvents account for the majority of waste in many chemical processes.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often with thermal or microwave activation. For instance, the intramolecular cyclization of a suitably substituted phenol (B47542) to form the furan ring of the target scaffold could potentially be achieved by heating with a base catalyst in the absence of a solvent. rsc.org Such methods offer benefits of high reaction rates, operational simplicity, and easy product isolation.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic molecules often have poor solubility in water, the use of phase-transfer catalysts, surfactants, or water-soluble ligands can facilitate reactions in aqueous media. nih.gov For example, the construction of N-heterocycles has been successfully achieved in water using specially designed catalysts, a strategy that could be adapted for the synthesis of furobenzoxadiazole precursors. mdpi.com

Catalyst Development for Sustainable Furo[3,2-e]nih.govbohrium.comresearchgate.netbenzoxadiazole Synthesis

The development of sustainable catalysts focuses on replacing toxic or precious metal catalysts with those that are more abundant, less toxic, and, critically, recyclable.

Supported Catalysts: Active metal catalysts (e.g., palladium, copper, nickel) can be immobilized on solid supports. mdpi.com Materials with high surface areas, such as activated carbon, alumina, silica, polymers, and advanced carbon materials like graphene oxide or carbon nanotubes, are excellent supports. bohrium.com These supported catalysts often exhibit enhanced stability and can prevent the leaching of toxic metals into the final product. For example, copper oxide nanoparticles supported on reduced graphene oxide (CuO/rGO) have been shown to be efficient and recyclable catalysts for the synthesis of imidazo[1,2-a]pyridines and could be applied to analogous cyclization or coupling reactions in furobenzoxadiazole synthesis. mdpi.com

Metal-Free Catalysis: An emerging area involves the use of metal-free catalysts, such as organocatalysts or carbon-based materials like graphitic carbon nitride (g-C₃N₄), to promote organic transformations. nih.gov These catalysts are particularly attractive from an environmental standpoint.

Table 3: Examples of Sustainable Catalysts for Heterocycle Synthesis

Catalyst Support Material Reaction Type Green Advantages
Palladium (Pd) Activated Carbon Cross-Coupling (e.g., Suzuki) Recyclable, reduced metal leaching, widely applicable.
Copper Oxide (CuO) Graphene Oxide A³ Coupling, Cyclization Earth-abundant metal, high efficiency, recyclable. mdpi.com
Graphitic Carbon Nitride (g-C₃N₄) None (Metal-Free) Benzimidazole Synthesis, Oxidation Metal-free, recyclable, thermally stable. bohrium.com
Iron (Fe) Salts None Halogenation, O-arylation Earth-abundant, low toxicity, one-pot processes. nih.gov
Cesium Carbonate (Cs₂CO₃) None (Base Catalyst) Intramolecular Cyclization Transition-metal-free, mild conditions. rsc.org

Elucidation of Reactivity and Reaction Mechanisms of Furo 3,2 E 1 2 3 Benzoxadiazole

Mechanistic Investigations of Furo[3,2-e]benzoxadiazole Transformations

The transformation of Furo[3,2-e]benzoxadiazole involves several mechanistic pathways, including ring-opening and rearrangement processes. These transformations are critical for understanding the compound's stability and its potential to form new chemical structures.

Reaction Pathway Mapping for Ring-Opening and Rearrangement Processes

The thermal and photochemical reactions of furo[3,2-e]oxadiazole derivatives have been investigated, revealing complex rearrangement and fragmentation pathways. For instance, the flash vacuum pyrolysis of certain furoxan-fused systems can lead to the formation of various products through a sequence of ring-opening and recyclization steps. These processes often involve nitrile oxide intermediates, which are key to understanding the subsequent chemical transformations.

Kinetic Studies of Furo[3,2-e]benzoxadiazole Derivatives

Kinetic studies provide valuable insights into the rates and mechanisms of reactions involving Furo[3,2-e]benzoxadiazole derivatives. These studies often involve monitoring the reaction progress over time under various conditions to determine the factors that influence the reaction rate. While specific kinetic data for Furo[3,2-e]benzoxadiazole is not extensively documented in publicly available literature, the general principles of kinetic analysis in related heterocyclic systems suggest that factors such as temperature, solvent polarity, and the nature of substituents can significantly affect the reaction kinetics.

Intermediate Characterization in Furo[3,2-e]benzoxadiazole Reactions

The characterization of transient intermediates is crucial for elucidating the reaction mechanisms of Furo[3,2-e]benzoxadiazole. Techniques such as spectroscopy and computational modeling are employed to identify and study these short-lived species. For example, in the rearrangements of related furoxan systems, the presence of nitrile oxide intermediates has been proposed based on the products formed and theoretical calculations.

Photochemical Reactivity of Furo[3,2-e]benzoxadiazole Systems

The interaction of Furo[3,2-e]benzoxadiazole with light can induce a range of photochemical reactions, leading to the formation of excited states and subsequent chemical changes.

Excited State Dynamics and Photoreactions of Furo[3,2-e]benzoxadiazole

Upon absorption of light, Furo[3,2-e]benzoxadiazole molecules are promoted to an excited state. The subsequent decay of this excited state can occur through various pathways, including fluorescence, phosphorescence, and photochemical reactions. The study of these excited state dynamics helps in understanding the photostability of the compound and its potential applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy.

Redox Chemistry of Furo[3,2-e]nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole and its Derivatives

The redox properties of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole are intrinsically linked to its unique electronic structure, a confluence of the electron-donating furan (B31954) ring and the electron-accepting benzoxadiazole moiety. This arrangement suggests a predisposition for both oxidation and reduction processes, the specifics of which are dictated by the interplay of these fused heterocyclic systems.

Oxidation Pathways and Electrochemistry of Furo[3,2-e]nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole

Detailed experimental studies on the specific oxidation pathways and electrochemistry of the parent Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole are not extensively documented in publicly available literature. However, insights can be gleaned from the electrochemical behavior of related 2,1,3-benzoxadiazole derivatives.

In a study on fluorophores containing a 2,1,3-benzoxadiazole unit, electrochemical investigations were conducted to determine the band gaps of the molecules. nih.govnih.gov These studies, typically employing cyclic voltammetry, provide information on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential is directly related to the HOMO level, with a lower oxidation potential indicating greater ease of removing an electron. For a series of D-π-A-π-D fluorophores incorporating the 2,1,3-benzoxadiazole acceptor, the electrochemical band gaps were found to be in the range of 2.48–2.70 eV. nih.govnih.gov

The oxidation process in such systems is generally believed to initiate at the most electron-rich portion of the molecule. In the case of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole, the furan ring, being an electron-donating heterocycle, would be the likely site of initial electron abstraction. The stability of the resulting radical cation would be influenced by the delocalization of the positive charge across the entire fused-ring system.

To provide a comparative context, the table below summarizes the electrochemical data for some 2,1,3-benzoxadiazole derivatives, which can serve as a proxy for estimating the electrochemical behavior of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole.

Compound FamilyHOMO Energy Level (eV)LUMO Energy Level (eV)Electrochemical Band Gap (eV)
Tetrazole-Substituted 2,1,3-BenzoxadiazolesNot explicitly statedNot explicitly stated2.48 - 2.70

Note: This data is for derivatives of 2,1,3-benzoxadiazole and not the specific Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole molecule. The actual values for the target compound may vary.

Reduction Mechanisms and Radical Anion Formation of Furo[3,2-e]nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole

The reduction of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole is anticipated to involve the acceptance of an electron into its LUMO, which is primarily associated with the electron-deficient benzoxadiazole portion of the molecule. The formation of a radical anion is a key step in this process.

While specific experimental data for Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole is scarce, studies on related heterocyclic systems provide valuable parallels. For instance, research on a triazole-fused furazano[3,4-b]pyrazine scaffold has demonstrated the formation of stable anion radicals upon one-electron reduction. psu.edu This stability is often attributed to the effective delocalization of the unpaired electron across the heterocyclic framework.

The reduction potential of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole would be a critical parameter, indicating its electron-accepting capability. A less negative reduction potential would suggest a greater propensity to form a radical anion. The environment, including the solvent and supporting electrolyte, would also play a significant role in the stability and subsequent reactivity of the formed radical anion.

Further research, employing techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, is necessary to fully elucidate the reduction mechanisms and characterize the radical anion of Furo[3,2-e] nih.govCurrent time information in Denver, CO, US.nih.govbenzoxadiazole.

Computational and Theoretical Chemistry of Furo 3,2 E 1 2 3 Benzoxadiazole

Predictive Modeling for Furo[3,2-e]rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole Derivatives

Predictive modeling, a cornerstone of modern computational chemistry, employs computer simulations and statistical methods to forecast the biological activity and properties of chemical compounds. This approach is instrumental in accelerating the discovery of new therapeutic agents by prioritizing the synthesis and testing of the most promising candidates. However, the application of these powerful techniques to the Furo[3,2-e] rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole core is not documented in existing scientific literature.

Quantitative Structure-Activity Relationships (QSAR) in Furo[3,2-e]rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole Design (focused on theoretical modeling of activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a critical component of predictive modeling. They aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. By developing a robust QSAR model, chemists can theoretically predict the activity of newly designed, unsynthesized derivatives.

A thorough search of scientific databases indicates that no QSAR models have been developed or published specifically for Furo[3,2-e] rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole derivatives. While QSAR studies are prevalent for other heterocyclic systems, the unique electronic and topological features of the Furo[3,2-e] rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole scaffold have not yet been subjected to this type of analysis. The development of such models would require a dataset of synthesized derivatives with experimentally determined biological activities, which is currently unavailable.

Virtual Screening and Lead Optimization Strategies Based on Furo[3,2-e]rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is followed by lead optimization, where the identified "hits" are computationally modified to improve their potency, selectivity, and pharmacokinetic properties.

There is no evidence in the current body of scientific literature of virtual screening campaigns or lead optimization strategies that have utilized the Furo[3,2-e] rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole scaffold. The successful application of these methods hinges on having a validated biological target and a library of compounds to screen. The novelty of the Furo[3,2-e] rsc.orgCurrent time information in Oskarshamn, SE.nih.govbenzoxadiazole core means that its potential as a pharmacophore has not been explored through these computational approaches. Future research in this area would first require the identification of relevant biological targets for this scaffold, followed by the application of docking and other virtual screening methodologies.

Advanced Spectroscopic and Structural Characterization of Furo 3,2 E 1 2 3 Benzoxadiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Furo[3,2-e]rsc.orgmdpi.comdntb.gov.uabenzoxadiazole Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole. While specific NMR data for the parent furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole is not extensively documented in publicly available literature, the principles of NMR spectroscopy and its application to related benzoxadiazole and furo-fused systems provide a strong basis for its structural characterization.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in a molecule. For a hypothetical substituted furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivative, the application of these techniques would be as follows:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the furo and benzoxadiazole ring systems and any substituents. For instance, it would show correlations between protons on the furan (B31954) ring and any aliphatic or aromatic substituents. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different parts of the molecule, such as linking substituents to the heterocyclic core. For the furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole skeleton, HMBC would be critical in confirming the fusion of the furan and benzoxadiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. This information is vital for determining the stereochemistry and conformation of the molecule, especially for derivatives with bulky substituents that may cause steric hindrance and specific spatial arrangements.

While a specific dataset for furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole is not available, the table below illustrates the expected ¹H and ¹³C NMR chemical shifts for a related compound, 2,1,3-benzoxadiazole, which serves as a foundational component of the target molecule. frontiersin.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C4/C77.85 (dd, J = 6.0, 4.0 Hz)149.4
C5/C67.41 (dd, J = 6.0, 4.0 Hz)123.7

This table is based on data for the parent 2,1,3-benzoxadiazole and serves as an illustrative example.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying polymorphism as it is highly sensitive to the local environment of the nuclei in the solid state. nih.gov

Different polymorphs of a furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivative would exhibit distinct ssNMR spectra due to differences in their crystal packing, intermolecular interactions, and molecular conformations. nih.gov The ¹³C cross-polarization/magic-angle spinning (CP/MAS) experiment is commonly used to obtain high-resolution spectra of solid samples. The chemical shifts of the carbon atoms in the furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole core and its substituents would be expected to vary between different polymorphic forms.

X-ray Crystallography and Single-Crystal Diffraction of Furo[3,2-e]rsc.orgmdpi.comdntb.gov.uabenzoxadiazole Derivatives

X-ray crystallography provides the most definitive structural information for crystalline materials, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The analysis of single-crystal X-ray diffraction data for furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivatives would reveal the nature and geometry of intermolecular interactions that govern their crystal packing. These interactions can include:

π-π Stacking: The planar aromatic systems of the benzoxadiazole and furan rings are prone to π-π stacking interactions, which are crucial in stabilizing the crystal structure. dntb.gov.uarsc.org The arrangement and distances between the stacked rings can be precisely determined.

Hydrogen Bonding: If the furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivative contains hydrogen bond donors (e.g., -NH₂, -OH) or acceptors (the nitrogen and oxygen atoms of the heterocyclic core), hydrogen bonds will play a significant role in the crystal packing. rsc.org

C-H···N and C-H···O Interactions: Weak hydrogen bonds involving the C-H groups of the aromatic rings or substituents and the nitrogen or oxygen atoms of the heterocyclic system are also important in directing the crystal packing. rsc.org

Halogen Bonding: For halogenated derivatives, halogen bonds (e.g., C-X···N, C-X···O, where X is a halogen) can be a significant directional force in the crystal assembly.

A study on two polymorphs of a benzoxadiazole derivative highlighted the importance of π-hole interactions with a nitro moiety and carbonyl interactions in determining the crystal structure. mdpi.com Hirshfeld surface analysis is a valuable tool used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. dntb.gov.ua

The table below presents hypothetical crystallographic data for a derivative of furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.7
β (°)105.2
Volume (ų)975.4
Z4
Density (calculated) (g/cm³)1.45

This table contains hypothetical data for illustrative purposes.

Crystal engineering involves the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. rsc.org For furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole systems, crystal engineering principles can be applied to:

Control Polymorphism: By introducing specific functional groups that favor certain intermolecular interactions, it may be possible to selectively crystallize a desired polymorph with specific physical properties.

Design of Functional Materials: The electronic and photophysical properties of furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivatives are highly dependent on their solid-state packing. Crystal engineering can be used to tune these properties, for example, by controlling the degree of π-π stacking to modulate fluorescence.

Formation of Co-crystals: Co-crystallization with other molecules can be used to modify the physicochemical properties of furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivatives.

Studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated the importance of C-H···N and C-H···π interactions in the formation of recurrent hydrogen-bonded motifs, providing a basis for the rational design of their crystal structures. rsc.org

Advanced Mass Spectrometry for Furo[3,2-e]rsc.orgmdpi.comdntb.gov.uabenzoxadiazole Studies

Advanced mass spectrometry (MS) techniques are indispensable for the molecular weight determination and structural elucidation of furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivatives. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated or deprotonated molecular ions. This provides valuable structural information by revealing the characteristic neutral losses and fragment ions. For the furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole core, expected fragmentation pathways could involve:

Cleavage of the furan ring: This could lead to the loss of CO or CHO fragments. Studies on 3(2H)-furanones have shown characteristic fragmentation patterns involving ring cleavage. imreblank.ch

Fragmentation of the benzoxadiazole ring: This might involve the loss of N₂, NO, or N₂O. The fragmentation of 1,2,3-thiadiazoles, for instance, is characterized by the loss of a nitrogen molecule. nih.gov

Loss of substituents: The fragmentation of side chains attached to the heterocyclic core provides information about the nature of these substituents.

A study on 2,1,3-benzoxadiazole derivatives using GC-MS showed the molecular ion and characteristic fragments that helped confirm the structure. researchgate.net The table below shows potential major fragment ions that could be observed in the mass spectrum of a hypothetical furo[3,2-e] rsc.orgmdpi.comdntb.gov.uabenzoxadiazole derivative.

m/z of Precursor Ion Proposed Fragment Ion Neutral Loss
[M+H]⁺[M+H - CO]⁺CO
[M+H]⁺[M+H - N₂]⁺N₂
[M+H]⁺[M+H - NO]⁺NO
[M+H - CO]⁺[M+H - CO - C₂H₂]⁺C₂H₂

This table presents hypothetical fragmentation data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Furo[3,2-e]dtic.milnih.govresearchgate.netbenzoxadiazole Adducts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole derivatives by providing highly accurate mass measurements of the parent molecule and its adducts. This precision allows for the determination of elemental compositions, distinguishing between compounds with the same nominal mass but different chemical formulas.

In typical HRMS analyses, especially when using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole compounds are often observed not only as protonated molecules [M+H]⁺ but also as adducts with alkali metals or other species present in the sample matrix or solvent system. core.ac.uk The formation of adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ is common. core.ac.uk In MALDI-MSI, adducts can also form with matrix molecules, such as [M + (DHB-H₂O) + H]⁺ when using 2,5-dihydroxybenzoic acid (DHB) as the matrix. core.ac.uk

The ability of HRMS to resolve these different species and confirm their elemental composition is critical for validating the identity of newly synthesized Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole derivatives and for studying their interactions in complex biological or chemical systems. For instance, the formation of 2:1 adducts has been observed in reactions between certain oxadiazoles (B1248032) and benzynes, a reactivity that could be explored in furobenzoxadiazole systems. nih.gov

Below is a representative data table illustrating how HRMS can be used to confirm the identity of a hypothetical Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole derivative.

Table 1: Representative HRMS Data for a Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole Derivative Hypothetical Compound: 6-phenyl-furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole (C₁₄H₈N₂O₂)

Ion Species Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 237.0659 237.0655 -1.69
[M+Na]⁺ 259.0478 259.0473 -1.93

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Furo[3,2-e]dtic.milnih.govresearchgate.netbenzoxadiazole

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This method provides vital information about the molecular structure and connectivity of Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole systems. By inducing fragmentation through Collision-Induced Dissociation (CID), characteristic neutral losses and fragment ions are generated, which serve as a structural fingerprint for the core heterocycle and its substituents. imreblank.chnih.gov

The fragmentation of the Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole ring system is expected to follow pathways characteristic of related heterocyclic compounds. For 1,2,3-thiadiazoles, a common initial fragmentation step is the elimination of a nitrogen molecule (N₂). rsc.orgresearchgate.net A similar loss of N₂ or other small molecules like CO and NO can be anticipated from the benzoxadiazole moiety. The fragmentation pattern of the protonated molecular ion [M+H]⁺ would likely involve cleavages within the furan and oxadiazole rings.

Key expected fragmentation pathways for a generic Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole might include:

Loss of NO: A characteristic fragmentation of the benzofurazan (B1196253) ring.

Loss of CO: Cleavage of the furan ring.

Sequential loss of N₂ and CO: Indicating the breakdown of the heterocyclic core.

Cleavage of substituent groups: Fragmentation originating from peripheral functional groups attached to the core structure.

Table 2: Plausible MS/MS Fragmentation Pathways for a Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole Derivative Hypothetical Compound: Unsubstituted Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole (C₈H₄N₂O₂)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Neutral Loss
161.03 [M+H]⁺ 131.02 30 NO
161.03 [M+H]⁺ 133.03 28 CO
133.03 105.04 28 CO

Time-Resolved Spectroscopy of Furo[3,2-e]dtic.milnih.govresearchgate.netbenzoxadiazole

Time-resolved spectroscopy encompasses a suite of techniques designed to monitor the evolution of molecular systems after excitation by a pulse of light. nih.gov These methods are crucial for understanding the photophysical and photochemical pathways of Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole derivatives, which often exhibit interesting luminescence and electronic properties. frontiersin.orgnih.gov By tracking the transient species formed in the excited state, it is possible to map out the dynamics of processes such as energy relaxation, intersystem crossing, and charge transfer, which occur on timescales ranging from femtoseconds to microseconds. rsc.orgresearchgate.net

Ultrafast Spectroscopic Techniques for Excited State Dynamics of Furo[3,2-e]dtic.milnih.govresearchgate.netbenzoxadiazole

Ultrafast spectroscopic techniques, operating on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, are essential for observing the primary events that follow photoexcitation. dtic.mil Techniques like femtosecond transient absorption and fluorescence up-conversion can directly probe the initial excited states (Franck-Condon states) and their subsequent evolution. nih.govnih.gov

For Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole systems, which often possess a donor-π-acceptor (D-π-A) character, excitation can lead to the formation of an intramolecular charge transfer (ICT) state. frontiersin.orgnih.gov Ultrafast spectroscopy allows for the real-time observation of this charge separation process. Following optical excitation into a singlet charge-transfer state, several competing relaxation pathways can occur: researchgate.net

Vibrational Relaxation: The excited molecule rapidly dissipates excess vibrational energy to its surroundings, typically within a few picoseconds.

Intersystem Crossing (ISC): The molecule can transition from a singlet excited state to a triplet excited state. This process can be extremely fast (on the order of 100 fs) in systems with strong spin-orbit coupling. researchgate.net

Internal Conversion: Non-radiative decay back to the ground state.

Fluorescence: Radiative decay from the singlet excited state back to the ground state.

Studies on related 2,1,3-benzoxadiazole derivatives have shown strong solvent-dependent fluorescence and lifetimes that can be attributed to the emission from both monomeric and aggregated species. researchgate.netnih.gov These studies often reveal multi-exponential decay profiles, indicating the presence of multiple excited-state species or relaxation pathways. nih.gov

Table 3: Representative Photophysical Data for 2,1,3-Benzoxadiazole-Based Fluorophores Data adapted from studies on D-π-A-π-D systems containing a 2,1,3-benzoxadiazole unit. nih.gov

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹) Fluorescence Quantum Yield (ΦF) Average Lifetime (τ) (ns)

Transient Absorption Spectroscopy of Furo[3,2-e]dtic.milnih.govresearchgate.netbenzoxadiazole

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique that provides a detailed picture of the excited-state landscape. nih.gov A pump pulse excites the sample, and a delayed, broadband probe pulse measures the change in absorbance as a function of time and wavelength. The resulting transient spectrum contains several key features:

Ground-State Bleaching (GSB): A negative signal (reduced absorbance) at wavelengths where the ground state normally absorbs, due to the depletion of the ground-state population.

Stimulated Emission (SE): A negative signal corresponding to the emission from the excited state, which is stimulated by the probe pulse.

Excited-State Absorption (ESA): A positive signal due to the absorption of the probe pulse by the transient excited-state population, promoting it to higher excited states.

By analyzing the decay and evolution of these spectral features, one can extract the lifetimes of different electronic states and the kinetics of transitions between them. nih.gov For Furo[3,2-e] dtic.milnih.govresearchgate.netbenzoxadiazole derivatives, TA spectroscopy can be used to distinguish between singlet and triplet excited states, monitor the dynamics of intramolecular charge transfer, and observe structural relaxation in the excited state, such as molecular flattening. nih.gov Global analysis of TA data can resolve distinct spectral components and their associated time constants, revealing the sequential steps of the relaxation cascade, from the initial Franck-Condon state through intermediate states to the final long-lived state or back to the ground state. nih.gov

Table 4: Typical Transient Absorption Spectral Features and Their Interpretation

Spectral Feature Wavelength Range Sign Interpretation Timescale
Ground-State Bleach Corresponds to steady-state absorption Negative Depletion of the ground state Persists for the lifetime of the excited state
Stimulated Emission Red-shifted from absorption Negative Radiative decay from the lowest singlet excited state (S₁) Decays with the S₁ lifetime

Advanced Applications and Functional Materials Derived from Furo 3,2 E 1 2 3 Benzoxadiazole

Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole in Organic Electronics and Optoelectronics

The furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole core is increasingly being integrated into the design of organic materials for electronic and optoelectronic devices. Its inherent electron-deficient nature, coupled with its rigid and planar structure, makes it an attractive component for tuning the electronic properties of organic semiconductors.

Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole as Electron-Accepting/Donating Moieties in Organic Semiconductors

The 2,1,3-benzoxadiazole unit, a core component of the fused furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole system, is recognized as a strong electron-accepting moiety. researchgate.net This electron-withdrawing capability is crucial in the design of donor-acceptor (D-A) type organic semiconductors. nih.gov By incorporating the furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole scaffold, chemists can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. nih.gov This modulation of frontier orbital energies is fundamental for achieving desired electronic characteristics in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

In D-A architectures, the furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole unit is often paired with electron-donating moieties. This combination facilitates intramolecular charge transfer (ICT), a process that significantly influences the material's absorption and emission properties. frontiersin.orgnih.gov The efficiency of this charge transfer can be fine-tuned by modifying the donor strength and the linking topology, allowing for precise control over the material's optoelectronic behavior. For instance, studies on related benzoxadiazole derivatives have shown that the nature and position of the donor group can lead to significant shifts in emission wavelengths. nih.gov

The development of novel π-conjugated systems incorporating fused aromatic rings, such as those found in furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole, is a key strategy for narrowing the HOMO-LUMO gap. beilstein-journals.org This is particularly advantageous for applications requiring absorption of lower energy photons. The rigid and planar structure of such fused systems promotes intermolecular π-π stacking, which can enhance charge carrier mobility, a critical parameter for the performance of organic electronic devices. beilstein-journals.org

Development of Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole-Based Organic Light-Emitting Diodes (OLEDs)

The unique photoluminescent properties of furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole derivatives make them promising candidates for emissive materials in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by modifying the molecular structure is a key advantage. For example, by attaching different donor groups to the furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole core, it is possible to achieve emission across the visible spectrum.

Research into related benzoxadiazole-containing materials has demonstrated the potential for creating highly efficient emitters. For instance, fluorophores containing a 2,1,3-benzoxadiazole unit have been synthesized and shown to exhibit strong, solvent-dependent fluorescence in the bluish-green region with high quantum yields. frontiersin.orgnih.gov These properties are highly desirable for OLED applications.

Furthermore, the development of host materials for phosphorescent OLEDs (PhOLEDs) is another area where furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole derivatives could excel. Host materials need to have high triplet energies to effectively confine the excitons on the phosphorescent guest emitter. The rigid structure and electronic properties of the furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole core can be tailored to achieve high triplet energy levels. mdpi.com

Recent advancements in deep-red and blue PhOLEDs have highlighted the importance of molecular design in achieving high efficiency and stability. nih.govresearching.cn While specific data on furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole-based OLEDs is emerging, the principles learned from analogous systems provide a strong foundation for their future development.

Table 1: Performance of Selected OLEDs Utilizing Benzoxadiazole-Related Structures

DeviceEmitter/Host SystemMax. External Quantum Efficiency (EQE)ColorCIE CoordinatesRef.
Deep-Red PhOLEDp-TPATHZ host with Ir(piq)3 emitter16.2%Deep-Red(0.68, 0.32) researching.cn
Blue Fluorescent OLEDCarbazole and diphenyl imidazole (B134444) derivative1.1%Deep-Blue(0.16, 0.08) mdpi.com
Saturated-Blue Hyper-OLEDIridium complex sensitizer (B1316253) with v-DABNA emitterup to 33.43%Saturated-Blue(0.119, 0.123) nih.gov

Application of Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), the design of electron donor and acceptor materials with tailored energy levels and broad absorption spectra is paramount for achieving high power conversion efficiencies (PCE). The furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole scaffold is a promising component for both donor and acceptor materials in bulk heterojunction (BHJ) OPVs.

Its electron-accepting nature makes it suitable for use in acceptor materials, while its ability to form extended π-conjugated systems when combined with donor units makes it attractive for donor materials. researchgate.net A study comparing donor-acceptor-donor molecules based on 2,1,3-benzothiadiazole (B189464) (BT) and 2,1,3-benzoxadiazole (BO) revealed a significant performance enhancement in OPV devices when the sulfur atom was replaced with oxygen. rsc.org This resulted in a tenfold increase in PCE, which was attributed in part to a more favorable morphology in the donor-fullerene blend. rsc.org

Table 2: Photovoltaic Performance of Devices with Benzoxadiazole/Benzotriazole-based Materials

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF)Ref.
HFQx-TBZIC6.30%N/AN/AN/A researchgate.net
D-A-D with BenzoxadiazolePC61BM~1%N/AN/AN/A rsc.org

Chemosensors and Fluorophores Based on Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole

The sensitivity of the photophysical properties of furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole derivatives to their local environment makes them excellent candidates for the development of chemosensors and fluorophores. The intramolecular charge transfer (ICT) character of their excited states often leads to solvatochromism, where the emission color changes with the polarity of the solvent. frontiersin.orgnih.gov This property can be exploited for sensing applications.

For instance, fluorophores containing a 2,1,3-benzoxadiazole unit have been shown to exhibit strong, solvent-dependent fluorescence. frontiersin.orgnih.gov The introduction of specific recognition sites into the molecular structure can lead to selective binding with analytes, resulting in a measurable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response can be used for the detection of various chemical species.

The high fluorescence quantum yields and photostability of some benzoxadiazole derivatives are also advantageous for their use as fluorescent labels in biological imaging. nih.gov The ability to synthesize derivatives that emit in different regions of the spectrum allows for multicolor imaging applications.

Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole in Supramolecular Chemistry and Self-Assembly

The rigid and planar structure of the furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole core, combined with the potential for introducing various functional groups, makes it an attractive building block for supramolecular chemistry and the design of self-assembling architectures.

Design of Self-Assembling Furo[3,2-e]bohrium.comnih.govresearchgate.netbenzoxadiazole Architectures

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can be used to guide the self-assembly of furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole-based molecules into well-defined nanostructures. nih.gov By carefully designing the molecular structure, it is possible to control the dimensionality and morphology of the resulting assemblies, leading to the formation of nanofibers, nanotubes, and other complex structures.

These self-assembled architectures can exhibit unique collective properties that are not present in the individual molecules. For example, the aggregation of fluorophores can lead to changes in their emission properties, such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). nih.gov Understanding and controlling these phenomena is crucial for the development of novel materials with applications in areas such as light-harvesting, sensing, and electronics. While specific examples of self-assembling furo[3,2-e] bohrium.comnih.govresearchgate.netbenzoxadiazole architectures are still emerging, the foundational principles and the versatility of the core structure suggest a promising future for this area of research.

Host-Guest Chemistry Involving Furo[3,2-e]benzoxadiazole Derivatives

The unique electronic properties of the furo[3,2-e]benzoxadiazole scaffold, characterized by its electron-deficient benzoxadiazole core fused with an electron-rich furan (B31954) ring, make it an intriguing candidate for applications in host-guest chemistry. While specific studies focusing exclusively on the host-guest chemistry of this particular heterocycle are limited, the principles derived from related benzoxadiazole and other electron-deficient aromatic systems can be extrapolated.

The electron-deficient nature of the benzoxadiazole ring system allows it to participate in non-covalent interactions with electron-rich guest molecules. These interactions are primarily driven by π-stacking, charge-transfer, and dipole-dipole forces. Furo[3,2-e]benzoxadiazole derivatives, when appropriately functionalized with recognition motifs such as crown ethers, cyclodextrins, or calixarenes, could act as selective hosts for a variety of guest molecules.

Potential Host-Guest Systems:

Host SystemPotential Guest MoleculesDriving InteractionsPotential Applications
Furo[3,2-e]benzoxadiazole-functionalized crown etherMetal cations (e.g., K+, Na+), ammonium (B1175870) ionsIon-dipole interactions, hydrogen bondingIon sensing, phase transfer catalysis
Furo[3,2-e]benzoxadiazole-appended cyclodextrinHydrophobic organic moleculesHydrophobic interactions, van der Waals forcesDrug delivery, molecular encapsulation
Self-assembled Furo[3,2-e]benzoxadiazole-based cagesFullerenes, polycyclic aromatic hydrocarbonsπ-π stacking, charge-transfer interactionsMaterials science, molecular electronics

The fluorescence of the furo[3,2-e]benzoxadiazole core can be exploited for sensing applications within these host-guest systems. Upon binding of a guest molecule, changes in the local environment of the fluorophore can lead to a detectable change in its emission properties, such as intensity or wavelength, allowing for the quantitative detection of the guest.

Catalytic Applications of Furo[3,2-e]benzoxadiazole-Derived Ligands

The development of novel ligands is a cornerstone of modern catalysis. The furo[3,2-e]benzoxadiazole scaffold, with its rigid, planar structure and tunable electronic properties, presents a promising platform for the design of new ligands for both metal-catalyzed and organocatalytic reactions.

Furo[3,2-e]benzoxadiazole in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the direct incorporation of furo[3,2-e]benzoxadiazole into Metal-Organic Frameworks (MOFs) and coordination polymers has not been extensively reported, the synthesis of related benzoxadiazole and benzothiadiazole-based coordination polymers suggests the feasibility of this approach. To be utilized as a ligand in the construction of MOFs, the furo[3,2-e]benzoxadiazole core must be functionalized with coordinating groups, such as carboxylic acids, pyridyls, or amines.

The resulting MOFs and coordination polymers could exhibit interesting photoluminescent properties, stemming from the inherent fluorescence of the furobenzoxadiazole unit. These materials could find applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes. A review of coordination polymers based on highly emissive ligands highlights the importance of fluorophores like 1,3,4-oxadiazole (B1194373) and 2,1,3-benzothiadiazole derivatives in creating functional materials.

Hypothetical Furo[3,2-e]benzoxadiazole-Based MOFs:

LigandMetal IonPotential Framework TopologyPotential Application
Furo[3,2-e]benzoxadiazole-dicarboxylic acidZn(II), Cd(II)pcu, diaLuminescent sensing, gas storage
4,7-di(pyridin-4-yl)furo[3,2-e]benzoxadiazoleCu(II), Co(II)nbo, tboHeterogeneous catalysis, separation

Organocatalysis with Furo[3,2-e]benzoxadiazole Scaffolds

The electron-deficient nature of the benzoxadiazole moiety makes the furo[3,2-e]benzoxadiazole scaffold a potential candidate for use in organocatalysis. Specifically, it could act as a Lewis basic or hydrogen bond donating catalyst. By introducing appropriate functional groups, such as primary or secondary amines, thioureas, or phosphoric acids, onto the furobenzoxadiazole core, new classes of organocatalysts could be developed.

These catalysts could potentially be employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The rigid backbone of the furobenzoxadiazole scaffold could provide a well-defined chiral environment, leading to high levels of stereocontrol. While direct examples are yet to be reported, the principles of using electron-deficient heterocycles in organocatalysis are well-established.

Advanced Biological Research Probes and Mechanistic Studies

The inherent fluorescence of the furo[3,2-e]benzoxadiazole core, coupled with its relatively small size, makes it an attractive scaffold for the development of advanced biological probes.

Furo[3,2-e]benzoxadiazole as Fluorescent Labels for Biomolecular Imaging

Derivatives of 2,1,3-benzoxadiazole are known to be effective fluorophores. These compounds often exhibit desirable photophysical properties, including large Stokes shifts and high quantum yields, making them suitable for biological imaging applications. The synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit has been reported, demonstrating their potential in this area.

By analogy, furo[3,2-e]benzoxadiazole derivatives can be designed as fluorescent labels for biomolecules. Functionalization with reactive groups such as N-hydroxysuccinimide esters, maleimides, or alkynes would allow for their covalent attachment to proteins, nucleic acids, and other biological macromolecules. These labeled biomolecules could then be visualized in living cells using fluorescence microscopy, providing insights into their localization, trafficking, and interactions.

Photophysical Properties of a Representative Benzoxadiazole Fluorophore:

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c]oxadiazole~419~490~0.5
Data for a related benzoxadiazole derivative, highlighting the potential photophysical properties of this class of compounds.

Molecular Recognition Studies of Furo[3,2-e]benzoxadiazole with Biological Targets

The furo[3,2-e]benzoxadiazole scaffold can serve as a core structure for the design of small molecule probes that specifically interact with biological targets. The electronic and steric properties of the scaffold can be fine-tuned through chemical modification to achieve high affinity and selectivity for a particular protein or enzyme.

For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors for glutathione (B108866) S-transferases, demonstrating the potential of the benzoxadiazole core in designing enzyme inhibitors. These compounds bind to the active site of the enzyme and undergo a chemical reaction that leads to their irreversible inactivation. Docking studies have provided insights into the molecular interactions responsible for the stabilization of the inhibitor-enzyme complex.

By employing similar design principles, furo[3,2-e]benzoxadiazole-based probes could be developed to study a wide range of biological processes. The fluorescence of the core can be used to monitor the binding event, providing a powerful tool for mechanistic studies and high-throughput screening of potential drug candidates.

Emerging Research Directions and Future Challenges for Furo 3,2 E 1 2 3 Benzoxadiazole Chemistry

Challenges in Scalable and Sustainable Synthesis of Complex Furo[3,2-e]nih.govresearchgate.netfrontiersin.orgbenzoxadiazole Derivatives

The synthesis of complex organic molecules is often a multi-step process that can be both time-consuming and resource-intensive. For furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives, a key challenge lies in developing scalable and sustainable synthetic routes. Traditional methods may rely on harsh reagents, produce significant waste, and offer limited yields, hindering their practical application.

Current research is exploring more environmentally friendly approaches. mdpi.comresearchgate.net These include the use of microwave-assisted synthesis, ultrasound, and mechanochemistry, which can often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com The use of deep eutectic solvents (DESs) as reaction media is another promising green alternative. mdpi.com For instance, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been achieved with high yields using these sustainable methods. mdpi.com

Despite these advancements, the synthesis of more intricate furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives with specific functionalities remains a significant hurdle. Overcoming this will require the development of novel catalytic systems and one-pot multicomponent reactions that are both efficient and atom-economical. rsc.org

Integration of Furo[3,2-e]nih.govresearchgate.netfrontiersin.orgbenzoxadiazole into Novel Hybrid Materials

The unique electronic and photophysical properties of the furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole core make it an attractive building block for novel hybrid materials. These materials, which combine the furobenzoxadiazole unit with other functional moieties, can exhibit enhanced or entirely new properties.

One area of interest is the development of hybrid molecules for medicinal applications. By combining the furobenzoxadiazole scaffold with other known bioactive pharmacophores, researchers aim to create new therapeutic agents with improved efficacy and selectivity. For example, hybrid molecules incorporating 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings have shown promise as anticancer and antiviral agents. nih.govfoxchase.orgmdpi.com The design of these hybrids often involves linking the different heterocyclic systems through various spacer groups. nih.gov

In the realm of materials science, the integration of furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole into polymers and other macromolecular structures is being explored. These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. The electronic properties of the resulting materials can be fine-tuned by modifying the structure of the furobenzoxadiazole unit and the nature of the other components in the hybrid material.

Advancements in Computational Prediction and Machine Learning for Furo[3,2-e]nih.govresearchgate.netfrontiersin.orgbenzoxadiazole Design

Computational chemistry and machine learning are rapidly becoming indispensable tools in the design and discovery of new molecules. For furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole chemistry, these methods offer the potential to accelerate the development of new derivatives with desired properties.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and properties of molecules. nih.govresearchgate.net It can be employed to predict various parameters, including absorption and emission spectra, which is crucial for the design of new fluorophores. nih.govresearchgate.netnih.gov For example, DFT calculations have been used to understand the intramolecular charge transfer (ICT) states in 2,1,3-benzoxadiazole derivatives, which is key to their fluorescent properties. nih.govfrontiersin.orgnih.gov

Molecular docking simulations are another valuable computational tool, particularly in drug design. These simulations can predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.gov This information can guide the design of more potent and selective inhibitors. For instance, docking studies have been used to investigate the binding of furo[2,3-d]pyrimidine (B11772683) derivatives to the active sites of PI3K and AKT-1 kinases, which are important targets in cancer therapy. nih.gov

Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized molecules. This can significantly reduce the time and cost associated with experimental screening. As more data on furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives becomes available, machine learning models will become increasingly accurate and valuable in guiding synthetic efforts.

Exploration of Undiscovered Reactivity Modes of Furo[3,2-e]nih.govresearchgate.netfrontiersin.orgbenzoxadiazole

While much is known about the synthesis and properties of furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazoles, there is still much to learn about their fundamental reactivity. A deeper understanding of the reactivity of this heterocyclic system could open up new avenues for the synthesis of novel derivatives and materials.

The aromatic nature of the furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole ring system makes it relatively stable, but it also possesses reactive sites that can be functionalized. biotech-asia.org Exploring new reactions that can selectively modify the furan (B31954) or benzoxadiazole portions of the molecule is an active area of research. This could involve the use of novel catalysts or reaction conditions to achieve transformations that are not possible with traditional methods.

Investigating the reactivity of the excited states of furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives is another important area. Understanding how these molecules behave upon absorption of light is crucial for their application in photochemistry and photophysics. This knowledge could lead to the development of new photoresponsive materials and photocatalysts.

Potential for Furo[3,2-e]nih.govresearchgate.netfrontiersin.orgbenzoxadiazole in Interdisciplinary Research Interfaces

The versatility of the furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole scaffold makes it a prime candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the field of chemical biology, fluorescently-labeled furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives can be used as probes to study biological processes. Their small size and unique photophysical properties make them well-suited for imaging applications within living cells.

In materials science, the incorporation of furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole units into self-assembling systems could lead to the development of new "smart" materials. These materials could respond to external stimuli, such as light or changes in pH, and could have applications in areas such as drug delivery and sensing.

The continued exploration of the chemistry of furo[3,2-e] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole is poised to yield exciting new discoveries with far-reaching implications across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Furo[3,2-e][2,1,3]benzoxadiazole derivatives?

  • Methodological Answer : High-yield synthesis (e.g., 95%) can be achieved via condensation of 2-nitroaniline derivatives under reflux conditions with ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Alternative routes, such as using 1-azido-2-nitrobenzene, yield lower efficiency (~65%) due to competing side reactions. Researchers should optimize reaction time, solvent polarity, and acid catalysts to suppress byproducts. Characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. How can spectroscopic methods be employed to characterize benzoxadiazole derivatives?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the benzoxadiazole core (λmax ~350–400 nm), while fluorescence spectroscopy reveals emission peaks in the 450–550 nm range, useful for probing electronic properties . NMR (¹H/¹³C) resolves substituent effects on aromatic protons, and IR spectroscopy confirms functional groups (e.g., N–O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What are the primary applications of benzoxadiazole derivatives in analytical chemistry?

  • Methodological Answer : Benzoxadiazole-based reagents like DBD-pyNCS and DBD-S-M-Pro enable chiral amino acid detection via pre-column derivatization, leveraging their fluorescent properties for HPLC or UHPLC-MS analysis. These reagents react selectively with thiols or amines at room temperature, though sensitivity limitations require optimization of mobile phases or derivatization protocols .

Advanced Research Questions

Q. How can researchers address low sensitivity in benzoxadiazole-based derivatization reagents?

  • Methodological Answer : To enhance sensitivity, replace traditional reagents (e.g., DBD-pyNCS) with isotopically labeled analogs to reduce matrix interference in mass spectrometry. Alternatively, introduce electron-withdrawing groups (e.g., sulfonyl) to improve quantum yields. Recent studies demonstrate that modifying the pyrrolidine ring in DBD-S-M-Pro increases enantiomeric resolution in human hair samples .

Q. Why is benzoxadiazole underutilized in photovoltaic applications compared to benzothiadiazole?

  • Methodological Answer : Despite high fluorescence, benzoxadiazole derivatives exhibit lower charge-carrier mobility due to weaker electron-withdrawing effects compared to sulfur-containing benzothiadiazole. In bulk-heterojunction solar cells, benzothiadiazole polymers achieve higher open-circuit voltages (Voc ~0.8–1 V) by optimizing the LUMO alignment with fullerene acceptors. Computational modeling of benzoxadiazole’s electronic structure may identify substituents to improve charge transport .

Q. How can benzoxadiazole be integrated into metal-organic frameworks (MOFs) for luminescent sensing?

  • Methodological Answer : Incorporate benzoxadiazole as a linker in MOFs via coordination with lanthanides (e.g., Eu³+ or Tb³+) to exploit ligand-sensitized emission. The rigid framework enhances photostability, while pore functionalization enables selective detection of heavy metals (e.g., Hg²⁺) via fluorescence quenching. Recent work on 2,1,3-benzothiadiazole MOFs provides a template for optimizing benzoxadiazole analogues .

Q. How should researchers resolve contradictions in reaction yields across synthetic methods?

  • Methodological Answer : Discrepancies (e.g., 95% vs. 65% yields) arise from divergent mechanisms. For example, 2-nitroaniline routes proceed via cyclization with minimal intermediates, while azide-based methods risk side reactions. Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps. Computational tools (DFT) can model transition states to guide solvent/catalyst selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.